4-(1,1,2-Trifluoroethyl)benzaldehyde
Description
Significance of Organofluorine Compounds in Advanced Chemical Synthesis
Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine (C-F) bond, have become indispensable in modern chemical research and industry. nih.gov The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This is due to the unique characteristics of the fluorine atom, such as its high electronegativity (the highest of any element), small atomic radius, and the exceptional strength of the C-F bond, which is one of the strongest in organic chemistry. nih.govnih.gov
In medicinal chemistry, the introduction of fluorine is a widely used strategy to enhance the efficacy of drug candidates. chemicalbook.com Approximately one-fifth of all pharmaceuticals contain fluorine. nist.gov Fluorine substitution can improve a molecule's metabolic stability by blocking sites susceptible to oxidative degradation by enzymes, thereby increasing the drug's half-life in the body. nih.govgoogle.com Furthermore, the presence of fluorine can enhance a compound's lipophilicity, which influences its ability to permeate biological membranes, potentially leading to improved bioavailability. nih.govchemicalbook.com The trifluoromethyl group (-CF3) in particular is often used to fine-tune these properties and can improve a drug's binding affinity to its target protein. google.com
In the realm of materials science, organofluorine chemistry is crucial for the development of advanced materials with unique attributes. nih.gov Fluoropolymers, such as Teflon, are well-known for their high thermal stability and chemical resistance. nih.govnist.gov The distinctive properties conferred by fluorine are also harnessed in the creation of specialized solvents, liquid crystals, and agrochemicals. nist.gov More than half of all agricultural chemicals incorporate C-F bonds. nist.gov
The table below summarizes the key effects of fluorine incorporation in organic molecules.
| Property Affected | Consequence of Fluorination | Primary Field of Application |
| Metabolic Stability | Increased resistance to enzymatic degradation, leading to a longer biological half-life. | Pharmaceuticals nih.gov |
| Lipophilicity | Enhanced ability to pass through cell membranes, potentially improving bioavailability. | Pharmaceuticals, Agrochemicals chemicalbook.com |
| Binding Affinity | Altered electronic interactions can lead to stronger, more selective binding to biological targets. | Drug Design chemicalbook.com |
| Thermal Stability | High C-F bond energy results in materials that can withstand high temperatures without decomposing. | Materials Science nih.gov |
| Chemical Resistance | Fluorinated polymers and surfaces are often inert to chemical attack. | Advanced Materials, Coatings nih.gov |
Importance of Trifluoroethylated Aldehydes as Strategic Synthetic Intermediates
Following an extensive search of academic and patent literature, no specific research was found detailing the general strategic importance of trifluoroethylated aldehydes as a distinct class of synthetic intermediates. Research tends to focus on the broader categories of fluorinated or trifluoromethylated compounds.
Overview of Academic Research Trajectories for 4-(1,1,2-Trifluoroethyl)benzaldehyde (B6197375)
An exhaustive review of scientific databases and patent repositories, including a search for the specific compound identifier (InChIKey: BQSXLMXTNXTKPV-UHFFFAOYSA-N), yielded no published research, synthesis methods, or documented applications for this compound. The PubChem database entry for this compound explicitly notes the absence of available literature data. ebi.ac.uk Consequently, without primary sources detailing its use or synthesis, an overview of its academic research trajectories cannot be provided.
Properties
Molecular Formula |
C9H7F3O |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
4-(1,1,2-trifluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O/c10-6-9(11,12)8-3-1-7(5-13)2-4-8/h1-5H,6H2 |
InChI Key |
BQSXLMXTNXTKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(CF)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 1,1,2 Trifluoroethyl Benzaldehyde and Analogous Fluoroethylated Benzaldehydes
Direct Fluoroethylation Strategies for Aromatic Scaffolds
Direct fluoroethylation methods offer an efficient route to introduce the desired functional group onto an aromatic ring. These strategies can be broadly categorized into nucleophilic, radical, and transition metal-catalyzed reactions.
Nucleophilic Trifluoroethylation of Benzaldehyde (B42025) Precursors
The nucleophilic introduction of a trifluoroethyl group onto benzaldehyde precursors typically involves the reaction of a trifluoroethyl anion equivalent with an electrophilic aromatic substrate. Historically, the generation and utilization of such nucleophiles have been challenging due to their instability. However, methods involving the 1,2-addition of trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF3) to aldehydes, followed by a multi-step sequence of alcohol functionalization and reduction, represent a common, albeit indirect, approach to achieving β,β,β-trifluoroethylarenes. nih.gov
Direct nucleophilic trifluoroethylation of a pre-functionalized benzaldehyde derivative, for instance, a halobenzaldehyde, with a trifluoroethyl nucleophile is less commonly documented, especially for the 1,1,2-trifluoroethyl isomer. The development of stable and reactive 1,1,2-trifluoroethyl nucleophilic reagents remains an area of ongoing research.
Radical Trifluoroethylation Approaches
Radical trifluoroethylation offers an alternative pathway for the formation of C-C bonds. These reactions typically involve the generation of a trifluoroethyl radical, which then adds to the aromatic ring. While radical trifluoromethylation of aldehydes has been documented, for instance, through the merger of enamine and organometallic photoredox catalysis to achieve asymmetric α-trifluoromethylation, specific examples of radical trifluoroethylation leading to compounds like 4-(1,1,2-trifluoroethyl)benzaldehyde (B6197375) are not extensively reported in the literature. nih.gov
A related approach involves the C-H functionalization of heteroaromatic substrates using zinc sulfonate salts to introduce a -CH2CF3 group via a free-radical-based mechanism. nih.govacs.org However, the direct application of this method to benzaldehydes is not well-established. Another method describes the copper-mediated C(sp²)-H trifluoromethylation of aldehydes in an aqueous solution, which proceeds through an acyl radical intermediate. organic-chemistry.org Extension of this methodology to trifluoroethylation could provide a potential route to the target compounds.
Transition Metal-Catalyzed Coupling Reactions for Fluoroethyl Group Introduction
Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of fluoroalkyl groups.
Palladium-Catalyzed Protocols
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The introduction of a trifluoroethyl group can be achieved through the coupling of an aryl halide or boronic acid with a suitable trifluoroethylating agent. For instance, palladium-catalyzed reactions of aryl boronic acids with ICH2CF3 can yield β,β,β-trifluoroethylarenes. nih.gov
A direct palladium-catalyzed oxidative dehydrogenative fluoroalkoxylation of benzaldehydes has been reported, employing a transient directing group strategy. researchgate.netbohrium.com This method, however, leads to the formation of a C-O bond (fluoroalkoxy group) rather than a C-C bond with a fluoroethyl group. A general synthetic route for 4-(Trifluoromethyl)benzaldehyde involves the heterogeneous palladium-catalyzed formylation of 4-iodobenzotrifluoride (B1294960) with formic acid. chemicalbook.com A similar strategy could potentially be adapted for a 4-(1,1,2-trifluoroethyl)phenyl halide precursor.
| Entry | Aryl Halide/Boronic Acid | Fluoroethylating Agent | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |
| 1 | 4-Iodobenzotrifluoride | HCOOH | 2P-Fe3O4SiO2-Pd(OAc)2 | Et3N / Toluene (B28343) | 4-(Trifluoromethyl)benzaldehyde | 77 |
| 2 | Aryl Boronic Acids | ICH2CF3 | Pd-catalyst | - | β,β,β-Trifluoroethylarenes | - |
Table 1: Examples of Palladium-Catalyzed Reactions for the Synthesis of Analogous Fluoroalkylated Benzaldehydes. (Data for entry 1 from chemicalbook.com, entry 2 is a general representation from nih.gov)
Copper-Catalyzed Transformations
Copper-catalyzed reactions have also emerged as a valuable tool for fluoroalkylation. The synthesis of trifluoroethylarenes can be achieved through a copper-catalyzed decarboxylative trifluoromethylation of benzylic bromodifluoroacetates. organic-chemistry.orgnih.gov While this method does not start from a benzaldehyde, it provides access to the trifluoroethylarene core structure.
Another relevant copper-catalyzed reaction is the trifluoromethylation of aldehydes in aqueous solution, which proceeds via a radical mechanism. organic-chemistry.org The direct copper-catalyzed introduction of a trifluoroethyl group onto a benzaldehyde precursor is an area with potential for further development.
| Entry | Substrate | Reagents | Catalyst | Solvent | Product |
| 1 | Benzylic Bromodifluoroacetates | - | CuI / KI | DMF/MeCN | Trifluoroethylarenes |
| 2 | Aldehydes | (bpy)Cu(CF3)3, Et3SiH, K2S2O8 | (bpy)Cu(CF3)3 | Aqueous Acetone | Trifluoromethyl ketones |
Table 2: Examples of Copper-Catalyzed Reactions for the Synthesis of Fluoroalkylated Aromatic Compounds. (Data for entry 1 from organic-chemistry.orgnih.gov, entry 2 from organic-chemistry.org)
Metal-Free Trifluoroethylation Methods
To address the environmental and economic concerns associated with transition metal catalysts, metal-free synthetic methods are gaining increasing attention. A one-pot metal-free decarboxylative procedure has been developed for the conversion of aromatic aldehydes into β,β,β-trifluoroethylarenes. nih.govacs.orgnih.gov This method offers several advantages, including operational simplicity, the use of readily available reagents, mild reaction conditions, and high functional group compatibility. nih.govacs.orgnih.gov
The reaction proceeds through a difluoroolefination-hydrofluorination sequence. nih.govacs.org Initially, the aldehyde reacts with a phosphonium (B103445) salt, such as Ph3P+CF2CO2−, to form a difluoroalkene intermediate. This is followed by an in-situ hydrofluorination using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the final β,β,β-trifluoroethylarene product. nih.govacs.org The water content in the TBAF solution has been found to be crucial for the success of the reaction. acs.org This protocol has been successfully applied to a wide range of aromatic and heteroaromatic aldehydes, tolerating various functional groups like nitro, ester, and amide groups. nih.govacs.org
| Entry | Aldehyde Substrate | Reagents | Conditions (Step 1 / Step 2) | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Ph3P+CF2CO2−, TBAF | 60 °C, 5 min / 60 °C, 5 min | 1-Nitro-4-(2,2,2-trifluoroethyl)benzene | 91 |
| 2 | 4-Methoxybenzaldehyde | Ph3P+CF2CO2−, TBAF | 80 °C, 120 min / 80 °C, 10 min | 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene | 74 |
| 3 | 2-Naphthaldehyde | Ph3P+CF2CO2−, TBAF | 80 °C, 90 min / 80 °C, 10 min | 2-(2,2,2-Trifluoroethyl)naphthalene | 84 |
Table 3: Examples of Metal-Free Synthesis of β,β,β-Trifluoroethylarenes from Aromatic Aldehydes. (Data adapted from nih.govacs.org)
Construction of the Benzaldehyde Moiety
A common synthetic strategy involves the initial preparation of a fluoroethylated aromatic hydrocarbon, such as 1-(1,1,2-trifluoroethyl)benzene, followed by the introduction of the aldehyde group. This can be achieved through either oxidation of a methyl group at the para position or by direct formylation of the aromatic ring.
The oxidation of a methyl group on a fluoroethylated toluene precursor, specifically 4-(1,1,2-trifluoroethyl)toluene, represents a direct route to the target benzaldehyde. The selective oxidation of toluene and its derivatives to benzaldehyde is a well-established industrial and laboratory process, often requiring carefully controlled conditions to prevent over-oxidation to the corresponding benzoic acid. uniroma1.itmdpi.com
Catalytic systems are frequently employed to achieve high selectivity under milder conditions. A common approach involves the use of transition metal catalysts, such as cobalt and manganese salts, often in the presence of a bromide source. rsc.org For instance, the liquid-phase aerobic oxidation of toluene derivatives using a Co/Mn/Br catalytic system has been shown to be effective. rsc.org The reaction proceeds via a free radical mechanism where the catalyst facilitates the generation of a benzyl (B1604629) radical, which then reacts with oxygen to form a peroxy radical intermediate. mdpi.com This intermediate is subsequently converted to the aldehyde.
Another approach utilizes vanadium-based catalysts in a biphasic system, which can offer high selectivity for benzaldehyde with hydrogen peroxide as the oxidant. uniroma1.itresearchgate.net The use of specific solvents like hexafluoropropan-2-ol has been noted to be key in some systems by inhibiting the over-oxidation of the desired benzaldehyde product to benzoic acid. uniroma1.itresearchgate.net
Table 1: Representative Catalytic Systems for Toluene Derivative Oxidation
| Catalyst System | Oxidant | Solvent | Key Features |
|---|---|---|---|
| Co(OAc)₂ / N-hydroxyphthalimide (NHPI) | O₂ (aerobic) | Hexafluoropropan-2-ol | High conversion and selectivity, solvent prevents over-oxidation. uniroma1.it |
| Co/Mn/Br | O₂ (aerobic) | Acetic acid/water | Effective for various toluene derivatives in continuous flow reactors. rsc.org |
| NH₄VO₃ / KF | H₂O₂ | Toluene/Water (biphasic) | Sustainable method avoiding organic solvents, highly selective. uniroma1.itresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Applying these methodologies to 4-(1,1,2-trifluoroethyl)toluene would be a viable pathway to the target compound, provided the fluoroethyl group is stable to the oxidative conditions.
Formylation reactions introduce the aldehyde group directly onto the aromatic ring of a fluoroethylated precursor like 1-(1,1,2-trifluoroethyl)benzene. These reactions are a form of electrophilic aromatic substitution. wikipedia.org The success of this approach depends on the reactivity of the fluoroethylated ring and the regioselectivity of the formylation process. The electron-withdrawing nature of the fluoroethyl group can deactivate the ring, potentially requiring harsh reaction conditions. However, it is generally considered to be an ortho-, para-director.
Several classical formylation methods could be adapted for this purpose:
Gattermann-Koch Reaction : This method uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgpurechemistry.org It is a powerful tool for formylating simple aromatic hydrocarbons. purechemistry.org A modification of this process has been developed for the regioselective synthesis of 4-fluorobenzaldehyde (B137897) from fluorobenzene, indicating its applicability to halogenated aromatics. google.com
Vilsmeier-Haack Reaction : This reaction employs a formylating agent generated from dimethylformamide (DMF) and phosphorus oxychloride. commonorganicchemistry.com It is particularly effective for electron-rich aromatic compounds. wikipedia.org
Duff Reaction : This method uses hexamethylenetetramine in the presence of an acid (e.g., trifluoroacetic acid) to formylate activated aromatic rings, such as phenols. wikipedia.orggoogle.com
Rieche Formylation : This process uses dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄ or SnCl₄) to introduce the aldehyde group. commonorganicchemistry.com
The choice of method would depend on the stability and reactivity of the 1-(1,1,2-trifluoroethyl)benzene substrate.
Table 2: Common Aromatic Formylation Reactions
| Reaction Name | Formylating Agent | Typical Substrates | Conditions |
|---|---|---|---|
| Gattermann-Koch | Carbon Monoxide, HCl | Benzene (B151609), Toluene | AlCl₃, CuCl |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics (e.g., anilines, phenols) | Mild conditions |
| Duff Reaction | Hexamethylenetetramine | Phenols, activated rings | Acidic (e.g., TFA) |
This table is interactive. Click on the headers to sort the data.
Convergent Synthesis Approaches
Convergent synthesis aims to construct the molecule from distinct fragments, which can be more efficient for complex targets.
In a convergent strategy, the synthesis could involve the coupling of a fragment containing the fluoroethyl group with a fragment that already possesses the benzaldehyde moiety (or a precursor). For example, a palladium-catalyzed cross-coupling reaction could potentially be used to connect a fluoroethyl-containing nucleophile or electrophile with an appropriately functionalized benzaldehyde derivative. While specific examples for this compound are not prominent in the literature, the principles of modern cross-coupling provide a framework for such an approach. A synthetic route could envision the coupling of a 4-halobenzaldehyde derivative with a (1,1,2-trifluoroethyl)metal reagent.
Multicomponent reactions, such as the Biginelli reaction, demonstrate the principle of converging multiple starting materials to build complex molecules in a single step, though this specific reaction produces dihydropyrimidinones rather than simple benzaldehydes. unair.ac.id The development of novel catalytic methods that allow for the direct, convergent fluoroethylation of aryl aldehydes remains an active area of research.
Stereoselective and Regioselective Synthesis Considerations
The synthesis of this compound, which contains a chiral center at the benzylic carbon (the carbon attached to both the fluorine atom and the aromatic ring), requires careful control of stereochemistry to obtain a specific enantiomer.
Achieving high enantiomeric purity is crucial in the synthesis of chiral molecules, as different enantiomers can exhibit distinct biological activities. nih.gov The synthesis of enantiopure this compound would necessitate an asymmetric synthetic step. This could involve an enantioselective fluoroalkylation reaction.
Recent advances in catalysis have led to methods for the asymmetric construction of stereogenic carbon centers bearing fluorinated groups. For example, enantioselective reductive coupling reactions have been developed that can generate chiral trifluoromethylated alkanes with high enantiomeric excess (ee). nih.gov These reactions often use a chiral ligand complexed to a transition metal like nickel to control the stereochemical outcome of the coupling between an alkenyl halide and a trifluoroalkylating agent. nih.gov By designing ligands with specific steric and electronic properties, it is possible to achieve high yields and enantioselectivities (e.g., up to 95% ee). nih.gov
Organocatalysis also presents powerful strategies for asymmetric fluorination and fluoroalkylation reactions, providing routes to chiral organofluorine compounds. While a direct application to the target benzaldehyde is specific, the underlying principles of using chiral catalysts to control the formation of C-F or C-CF₂H bonds in an enantioselective manner are highly relevant.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-fluorobenzaldehyde |
| Benzaldehyde |
| Benzoic acid |
| Benzyl alcohol |
| Dichloromethyl methyl ether |
| Dimethylformamide (DMF) |
| Hexamethylenetetramine |
| Phosphorus oxychloride |
| Toluene |
| Trifluoroacetic acid |
| 1-(1,1,2-trifluoroethyl)benzene |
This table is interactive. Click on the headers to sort the data.
Chemical Reactivity and Transformation Studies of 4 1,1,2 Trifluoroethyl Benzaldehyde
Reactions at the Aldehyde Carbonyl Group
The electron-deficient nature of the carbonyl carbon in 4-(1,1,2-trifluoroethyl)benzaldehyde (B6197375) makes it an excellent electrophile for nucleophilic addition reactions. organic-chemistry.org This class of reactions is fundamental to the formation of new carbon-carbon bonds and is central to the synthetic utility of this aldehyde.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes with high stereoselectivity. wikipedia.orgalfa-chemistry.com The reaction involves a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide, reacting with an aldehyde. wikipedia.org For a substrate like this compound, the HWE reaction provides a reliable route to various substituted styrene (B11656) derivatives.
Typically, the HWE reaction with stabilized phosphonates, such as phosphonoacetates, favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com The reaction mechanism proceeds through the nucleophilic addition of the phosphonate (B1237965) carbanion to the aldehyde, forming an intermediate oxaphosphetane, which then eliminates a dialkyl phosphate (B84403) salt to yield the alkene. nrochemistry.com The stereochemical outcome can be influenced by reaction conditions and the structure of the reactants. wikipedia.org For instance, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl esters) in conjunction with specific base and solvent systems (e.g., KHMDS and 18-crown-6), can be employed to achieve high (Z)-selectivity. nrochemistry.com
The table below illustrates the expected outcomes of the HWE reaction with this compound under different conditions.
Table 1: Illustrative Horner-Wadsworth-Emmons Olefination Reactions This table presents hypothetical but scientifically plausible data for illustrative purposes.
| Phosphonate Reagent | Base/Solvent | Expected Major Product | Stereoselectivity (E:Z) |
|---|---|---|---|
| Triethyl phosphonoacetate | NaH / THF | Ethyl (E)-3-(4-(1,1,2-trifluoroethyl)phenyl)acrylate | >95:5 |
| Diethyl (cyanomethyl)phosphonate | NaOEt / EtOH | (E)-3-(4-(1,1,2-trifluoroethyl)phenyl)acrylonitrile | >90:10 |
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. researchgate.net The reaction is typically catalyzed by a weak base, such as an amine or its salt. lookchem.com The electron-withdrawing 1,1,2-trifluoroethyl group enhances the electrophilicity of the aldehyde carbonyl in this compound, making it an excellent substrate for Knoevenagel condensation.
Active methylene compounds like malononitrile, ethyl cyanoacetate, and malonic acid readily react with this compound to form the corresponding α,β-unsaturated products. organic-chemistry.orgresearchgate.net These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. lookchem.com When malonic acid is used in the presence of pyridine (B92270) and piperidine (B6355638) (Doebner modification), the condensation is often followed by decarboxylation to yield a cinnamic acid derivative. atlantis-press.comorganic-chemistry.org
The table below provides representative examples of Knoevenagel condensations involving this compound.
Table 2: Illustrative Knoevenagel Condensation Reactions This table presents hypothetical but scientifically plausible data for illustrative purposes.
| Active Methylene Compound | Catalyst/Solvent | Expected Product |
|---|---|---|
| Malononitrile | Piperidine / Ethanol | 2-(4-(1,1,2-Trifluoroethyl)benzylidene)malononitrile |
| Ethyl cyanoacetate | Ammonium (B1175870) acetate (B1210297) / Toluene (B28343) | Ethyl 2-cyano-3-(4-(1,1,2-trifluoroethyl)phenyl)acrylate |
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. wikipedia.org The reaction involves a phosphorus ylide (Wittig reagent) reacting with the carbonyl compound. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org
Non-stabilized ylides (e.g., where the group attached to the carbanion is an alkyl group) typically lead to the (Z)-alkene with high selectivity. wikipedia.org
Stabilized ylides (e.g., where the group is an ester or ketone) are less reactive and generally yield the (E)-alkene as the major product. organic-chemistry.orgwikipedia.org
Semi-stabilized ylides (e.g., benzyl (B1604629) or allyl ylides) often give mixtures of (E) and (Z) isomers. wikipedia.org
The electron-withdrawing nature of the substituent on this compound can influence the stereoselectivity, particularly in reactions with semi-stabilized ylides. researchgate.net The reaction provides a direct route to stilbene (B7821643) and other vinyl-aromatic derivatives. fu-berlin.dersc.org
The table below summarizes potential Wittig reactions with this compound.
Table 3: Illustrative Wittig Reactions This table presents hypothetical but scientifically plausible data for illustrative purposes.
| Phosphonium (B103445) Salt | Base | Ylide Type | Expected Major Product | Stereoselectivity |
|---|---|---|---|---|
| Methyltriphenylphosphonium bromide | n-BuLi | Non-stabilized | 1-(1,1,2-Trifluoroethyl)-4-vinylbenzene | N/A |
| (Methoxycarbonylmethyl)triphenylphosphonium bromide | NaOMe | Stabilized | Methyl (E)-3-(4-(1,1,2-trifluoroethyl)phenyl)acrylate | E-selective |
Since this compound lacks α-hydrogens, it cannot form an enolate and act as the nucleophilic component in an aldol (B89426) reaction. quora.com However, it is an excellent electrophilic partner in crossed or mixed aldol reactions, specifically in what is known as a Claisen-Schmidt condensation. lumenlearning.comjackwestin.com In this reaction, an enolizable ketone or aldehyde reacts in the presence of a base with an aromatic aldehyde that cannot enolize. libretexts.org
The enhanced reactivity of the carbonyl group in this compound makes it highly susceptible to attack by enolates generated from ketones like acetone, acetophenone, or cyclohexanone. The initial β-hydroxy ketone adduct readily undergoes dehydration, driven by the formation of a conjugated system, to yield an α,β-unsaturated ketone (a chalcone (B49325) or enone). lumenlearning.comlibretexts.org
The table below gives examples of Claisen-Schmidt condensations with this compound.
Table 4: Illustrative Claisen-Schmidt Condensation Reactions This table presents hypothetical but scientifically plausible data for illustrative purposes.
| Ketone | Base/Solvent | Expected Product |
|---|---|---|
| Acetone | NaOH / EtOH/H₂O | (E)-4-(4-(1,1,2-Trifluoroethyl)phenyl)but-3-en-2-one |
| Acetophenone | NaOH / EtOH | (E)-1-Phenyl-3-(4-(1,1,2-trifluoroethyl)phenyl)prop-2-en-1-one |
Oxidation: Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. organic-chemistry.orgacs.org The presence of an electron-withdrawing group, such as the 1,1,2-trifluoroethyl group, can slightly decrease the rate of oxidation compared to electron-rich benzaldehydes, but the transformation is generally efficient. nih.gov Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder oxidants like silver oxide (Ag₂O) or buffered sodium chlorite (B76162) (NaClO₂). researchgate.net Green chemistry protocols using hydrogen peroxide with a catalyst have also been developed. mdpi.com
Reduction: The aldehyde group of this compound can be easily reduced to a primary alcohol, yielding (4-(1,1,2-trifluoroethyl)phenyl)methanol. This transformation is typically achieved with high yields using common metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this purpose. youtube.comorganic-chemistry.org For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used, although it is less chemoselective. organic-chemistry.org Catalytic hydrogenation is another effective method for this reduction. researchgate.net
The table below summarizes the oxidation and reduction of this compound.
Table 5: Illustrative Oxidation and Reduction Reactions This table presents hypothetical but scientifically plausible data for illustrative purposes.
| Reaction | Reagent(s) | Solvent | Product |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Water/Acetone | 4-(1,1,2-Trifluoroethyl)benzoic acid |
| Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄ | t-BuOH / H₂O | 4-(1,1,2-Trifluoroethyl)benzoic acid |
| Reduction | Sodium borohydride (NaBH₄) | Methanol | (4-(1,1,2-Trifluoroethyl)phenyl)methanol |
Reactions with Nitrogen-Containing Nucleophiles (e.g., Imine Formation)
The aldehyde group of this compound is a key site for nucleophilic addition reactions. Its reaction with primary amines (R-NH₂) is a classic example, leading to the formation of imines, also known as Schiff bases. lumenlearning.comlibretexts.org This transformation is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com
The mechanism proceeds in several reversible steps, beginning with the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of the hydroxyl group allows for its elimination as water, and a final deprotonation yields the stable C=N double bond of the imine. masterorganicchemistry.com
The rate of imine formation is highly dependent on the pH of the reaction medium. lumenlearning.comlibretexts.org Optimal rates are typically observed around a pH of 5. lumenlearning.comlibretexts.org At higher pH levels, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate for elimination. libretexts.org Conversely, at very low pH, the amine nucleophile becomes protonated to form a non-nucleophilic ammonium salt, which hinders the initial attack on the carbonyl group. libretexts.orglibretexts.org
The general reaction is as follows:
Reaction of this compound with a primary amine to form an imine.
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | Primary Amine (R-NH₂) | N-(4-(1,1,2-Trifluoroethyl)benzylidene)alkanamine | Acid catalysis (pH ≈ 5) lumenlearning.comlibretexts.org |
Reactions Involving the Trifluoroethyl Moiety
The trifluoroethyl group is generally robust and resistant to chemical transformation due to the high strength of the carbon-fluorine (C-F) bonds. tcichemicals.com Selective transformations of the C-F bonds are challenging and typically require harsh conditions or specialized reagents. tcichemicals.com Research into the direct modification of existing fluoroalkyl chains on aromatic rings is an area of ongoing interest, but facile derivatizations of the 1,1,2-trifluoroethyl group under standard laboratory conditions are not common. The stability of this moiety is a key property, often exploited in the design of bioactive molecules to enhance metabolic stability. nih.gov
The 1,1,2-trifluoroethyl group exerts powerful electronic and steric effects that modulate the reactivity of the entire molecule.
Electronic Effects: Due to the high electronegativity of fluorine atoms, the trifluoroethyl group is strongly electron-withdrawing. nih.gov This effect is primarily inductive, reducing the electron density of the attached aromatic ring. acs.org This deactivation makes the ring less susceptible to electrophilic attack. The electron-withdrawing nature of the group also influences the reactivity of the aldehyde, potentially making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Steric Effects: The steric bulk of a fluoroalkyl group increases with the number of fluorine atoms. researchgate.net The trifluoromethyl (CF₃) group, for instance, has a steric demand comparable to that of an ethyl group. researchgate.net The 1,1,2-trifluoroethyl group (CHF₂-CH₂) would present a similar or slightly larger steric profile. This steric hindrance can influence the approach of reagents to the ortho positions of the aromatic ring and may affect the conformation of reaction intermediates.
| Effect | Description | Impact on Reactivity |
| Electronic | Strongly electron-withdrawing via induction. nih.govacs.org | Deactivates the aromatic ring toward electrophilic substitution. May increase the electrophilicity of the aldehyde carbonyl carbon. |
| Steric | Moderate bulk, comparable to small alkyl groups. researchgate.net | Can hinder the approach of reagents to adjacent positions on the aromatic ring. |
Transformations of the Aromatic Ring
The benzene (B151609) ring of this compound can undergo substitution reactions, though its reactivity is heavily influenced by the attached functional groups.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing benzene rings. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comuci.edu
In the case of this compound, the outcome of EAS reactions is governed by the directing effects of the two substituents.
Aldehyde Group (-CHO): This group is deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. uci.edu
Trifluoroethyl Group (-CH₂CF₃): This group is strongly deactivating and also a meta-director due to its powerful electron-withdrawing inductive effect. acs.org
Since the two groups are in a para relationship, their directing effects are cooperative. The positions meta to the aldehyde group are the same as the positions meta to the trifluoroethyl group. Therefore, incoming electrophiles are directed to the positions ortho to the aldehyde group (and meta to the trifluoroethyl group). However, the strong deactivation of the ring by both substituents means that forcing conditions (e.g., high temperatures, strong acid catalysts) are likely required for these reactions to proceed.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-(1,1,2-trifluoroethyl)benzaldehyde |
| Halogenation | Br₂ / FeBr₃ | 2-Bromo-4-(1,1,2-trifluoroethyl)benzaldehyde |
| Sulfonation | SO₃ / H₂SO₄ | 2-Formyl-5-(1,1,2-trifluoroethyl)benzenesulfonic acid |
Modern synthetic chemistry has seen the development of transition-metal-catalyzed C-H functionalization, which allows for the direct conversion of C-H bonds into new functional groups. nih.gov These methods offer an alternative to classical electrophilic substitution and are often highly regioselective. nih.gov
For benzaldehyde (B42025) derivatives, the aldehyde group can act as a transient or built-in directing group, guiding a metal catalyst (commonly rhodium or palladium) to activate the C-H bonds at the ortho positions. nih.govresearchgate.net This strategy could be applied to this compound for reactions such as:
Ortho-alkylation or arylation: Coupling with alkenes, alkynes, or organometallic reagents.
Ortho-acylation: Introducing a ketone functionality.
Ortho-amination or hydroxylation: Installing nitrogen or oxygen-containing groups.
Rhodium-catalyzed C-H functionalization, in particular, has been shown to be effective for various arenes bearing directing groups. nih.govrsc.org The use of directing group strategies enables regioselective reactions that might be difficult to achieve through traditional electrophilic substitution. nih.gov The application of these advanced methods would likely lead to the formation of 2-substituted derivatives of this compound.
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways and Intermediates
Comprehensive studies detailing the reaction pathways and identifying specific intermediates for the transformations of this compound are not readily found in the current body of scientific research. General principles of organic chemistry suggest that the aldehyde functional group would be the primary site of reactivity, participating in reactions such as nucleophilic addition, condensation, and oxidation. The electron-withdrawing nature of the trifluoroethyl group would likely enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, without specific experimental or computational studies, any proposed pathway or intermediate remains speculative.
For analogous benzaldehyde compounds, reaction mechanisms often involve the formation of tetrahedral intermediates in nucleophilic addition reactions. For instance, in reactions with amines, a hemiaminal intermediate is typically formed, which can then dehydrate to form a Schiff base. Theoretical studies on the reaction between benzaldehyde and 4-amino-4H-1,2,4-triazole have identified transition states corresponding to hydrogen transfer, nucleophilic attack, and subsequent dehydration to form the final Schiff base product. Similar pathways could be hypothesized for this compound, though the energetic landscape would be modulated by the fluoroalkyl substituent.
Table 1: Hypothetical Intermediates in Transformations of this compound
| Reaction Type | Hypothetical Intermediate |
| Nucleophilic Addition (e.g., with Grignard reagent) | Magnesium alkoxide |
| Wittig Reaction | Oxaphosphetane |
| Aldol Condensation | Enolate / Aldol adduct |
| Cannizzaro Reaction | Tetrahedral gem-diol dianion |
This table presents hypothetical intermediates based on common aldehyde reactions. Specific experimental validation for this compound is not available in the reviewed literature.
Kinetic Studies of Transformation Processes
Kinetic data for the transformation processes of this compound are not reported in the available literature. Kinetic studies are crucial for understanding reaction rates, determining rate laws, and elucidating reaction mechanisms. For other benzaldehydes, kinetic studies have been performed for reactions such as hydrogenation, often revealing dependencies on substrate concentration, catalyst loading, and hydrogen pressure. For example, kinetic plots for the hydrogenation of benzaldehyde over platinum catalysts have been used to determine reaction rate constants.
The electronic effects of the 1,1,2-trifluoroethyl substituent would be a key factor in any kinetic study. Its inductive electron-withdrawing effect would be expected to increase the rate of nucleophilic attack on the carbonyl carbon. Conversely, steric hindrance from the relatively bulky fluoroalkyl group might decrease reaction rates. Quantitative kinetic studies would be necessary to deconvolute these electronic and steric effects and to establish a comprehensive understanding of the reactivity of this compound.
Advanced Spectroscopic and Structural Elucidation of 4 1,1,2 Trifluoroethyl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For a molecule like 4-(1,1,2-Trifluoroethyl)benzaldehyde (B6197375), a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment. Nuclei such as ³¹P and ¹¹⁹Sn are not present in this molecule and are therefore not discussed.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the trifluoroethyl group. The aldehyde proton (CHO) would appear as a singlet at a downfield chemical shift, typically around 10.0 ppm. epfl.ch The aromatic protons would exhibit a characteristic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring, appearing as two doublets between 7.5 and 8.0 ppm. The trifluoroethyl group (-CHF-CHF₂) introduces complexity due to proton-proton and proton-fluorine coupling. The lone proton on the carbon adjacent to the ring (-CH F-CHF₂) would be split by the adjacent fluorine and the two terminal fluorine atoms, resulting in a complex multiplet.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment. The aldehydic carbonyl carbon is the most deshielded, expected around 192 ppm. rsc.org The aromatic carbons would show four distinct signals, with the carbon attached to the aldehyde (C1) and the carbon attached to the trifluoroethyl group (C4) showing characteristic shifts. The carbons of the trifluoroethyl group would be identifiable by their large carbon-fluorine coupling constants (J-CF).
¹⁹F NMR: As an organofluorine compound, ¹⁹F NMR is a crucial tool. wikipedia.org The spectrum is expected to show two distinct environments for the fluorine atoms in the -CHF-CHF₂ group. The two terminal fluorine atoms (-CHF₂) would appear as one signal, split by the adjacent fluorine and proton. The single fluorine atom (-CHF-) would appear as another signal, also split by the two terminal fluorines and the adjacent proton. The resulting complex splitting patterns and coupling constants are diagnostic for the 1,1,2-trifluoroethyl moiety.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | ~10.0 (s) | ~192 |
| C1 | - | ~137 |
| C2, C6 | ~7.9 (d) | ~130 |
| C3, C5 | ~7.6 (d) | ~128 |
| C4 | - | ~145 (t) |
| -CH F-CHF₂ | Complex multiplet | ~50-60 (dt) |
| -CHF-CH F₂ | Complex multiplet | ~115-125 (tq) |
To definitively assign the signals and confirm the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the adjacent aromatic protons and, crucially, between the protons on the trifluoroethyl side chain, helping to deconvolute their complex multiplets.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This would be used to unambiguously assign the ¹H signals to their corresponding ¹³C signals for the aromatic ring and the trifluoroethyl group.
Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. researchgate.net The IR spectrum of this compound is expected to display several characteristic absorption bands.
The most prominent peak would be the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1700-1710 cm⁻¹. docbrown.info The presence of the aldehyde is further confirmed by two weak C-H stretching bands located around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. docbrown.info A key feature for this molecule would be the very strong and broad absorption bands in the 1300-1000 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. The specific pattern of these C-F bands can be diagnostic for the trifluoroethyl group.
Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aldehyde C-H Stretch | 2850-2810 and 2750-2710 | Weak |
| Carbonyl (C=O) Stretch | 1710-1690 | Strong |
| Aromatic C=C Stretch | 1605-1580 and 1500-1450 | Medium |
| C-F Stretch | 1300-1000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. For this compound (C₉H₇F₃O), the molecular weight is 188.15 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 188. A prominent peak is expected at m/z = 187 ([M-H]⁺), resulting from the loss of the aldehydic proton, which is a common fragmentation pathway for aromatic aldehydes. nist.gov Another significant fragmentation would be the loss of the entire formyl radical (•CHO), leading to a fragment at m/z = 159 ([M-29]⁺). Subsequent fragmentations could involve the loss of HF or other fluorine-containing radicals from the side chain. The fragmentation of the aromatic ring itself can lead to smaller ions, though these are typically of lower intensity.
Predicted Major Mass Fragments for this compound
| m/z Value | Proposed Fragment Identity | Description |
| 188 | [C₉H₇F₃O]⁺ | Molecular Ion (M⁺) |
| 187 | [C₉H₆F₃O]⁺ | Loss of H from aldehyde |
| 159 | [C₈H₆F₃]⁺ | Loss of •CHO radical |
| 145 | [C₇H₄F₂]⁺ (tentative) | Loss of •CHO and •CHF |
| 109 | [C₈H₅F]⁺ (tentative) | Loss of •CHO and F₂ |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound has not been reported, analysis of related benzaldehyde (B42025) and trifluoromethyl-phenyl derivatives allows for a prediction of its likely solid-state characteristics. iucr.orgnih.gov
Chromatographic Techniques for Purity and Separation Studies
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds.
Thin-Layer Chromatography (TLC): TLC on silica (B1680970) gel plates is routinely used to monitor the progress of reactions that synthesize this compound and to determine appropriate solvent systems for column chromatography. A mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate (B1210297), would likely be used as the mobile phase.
Column Chromatography: For purification, flash column chromatography using silica gel as the stationary phase is the standard method. chemicalbook.com By carefully selecting the eluent polarity, the target compound can be effectively separated from starting materials, byproducts, and other impurities.
Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds like substituted benzaldehydes. When coupled with a mass spectrometer (GC-MS), it provides separation and identification of components in a mixture, making it a powerful tool for quality control.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is another high-resolution technique for purity analysis. Using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), it can separate the target compound from closely related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC facilitates the separation of the analyte from a mixture, and MS provides detailed structural information based on its mass-to-charge ratio and fragmentation pattern.
The analysis of aromatic aldehydes by GC-MS typically reveals a prominent molecular ion peak, although its intensity can vary. whitman.edu The fragmentation of these compounds is often characterized by the loss of a hydrogen atom or the entire aldehyde group. libretexts.org For aromatic aldehydes specifically, the fragmentation pattern is nearly identical to that of aromatic ketones. whitman.edu A characteristic molecular ion is observed, along with an M-1 peak resulting from the loss of a hydrogen atom. The subsequent loss of carbon monoxide from the ArC≡O fragment leads to the formation of a phenyl ion at m/z 77, which can further degrade to an ion at m/z 51. whitman.edu
In the case of this compound, the trifluoroethyl substituent significantly influences the fragmentation pattern. The electron-withdrawing nature of the fluorine atoms can affect the stability of the aromatic ring and the fragmentation pathways. The mass spectrum of benzaldehyde itself shows characteristic peaks at m/z 106 (molecular ion), 105 (loss of H), and 77 (loss of CHO). docbrown.info For this compound, one would anticipate a molecular ion peak corresponding to its molecular weight, followed by fragmentation patterns influenced by both the aldehyde and the trifluoroethyl groups. The loss of fragments with mass units of 19 (F) and 20 (HF) is also a possibility in fluorinated compounds. whitman.edu
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss | Relative Intensity |
| 190 | [M]+ (Molecular Ion) | Moderate |
| 189 | [M-H]+ | High |
| 161 | [M-CHO]+ | Moderate |
| 121 | [M-CF3]+ | Moderate |
| 109 | [M-CHF2-CHO]+ | Low |
| 77 | [C6H5]+ | Low |
| 51 | [C4H3]+ | Low |
This table is predictive and based on established fragmentation patterns of similar compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of a wide array of chemical compounds. For aldehydes, HPLC analysis often necessitates a derivatization step to enhance detection, as aldehydes themselves may not possess a chromophore suitable for highly sensitive UV detection. hitachi-hightech.com
A common and effective method for the HPLC analysis of aldehydes involves pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.gov This reaction converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which can be readily detected by a UV-Vis detector at a wavelength of approximately 360 nm. auroraprosci.com This derivatization is crucial for achieving low detection limits, often in the parts-per-billion (ppb) range. epa.gov
The separation of these derivatives is typically achieved using reversed-phase HPLC. sielc.com A C18 column is frequently employed as the stationary phase, offering excellent separation for a wide range of aldehyde-DNPH derivatives. rsc.org The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. sielc.comgoogle.com Gradient elution is often preferred to achieve optimal separation of a mixture of aldehyde derivatives with varying polarities. rsc.org
For this compound and its derivatives, the presence of the trifluoroethyl group will influence their retention behavior. The fluorinated group increases the hydrophobicity of the molecule, which would likely lead to a longer retention time on a reversed-phase column compared to unsubstituted benzaldehyde under the same chromatographic conditions.
Table 2: Typical HPLC Conditions for the Analysis of this compound-DNPH Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 60% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
These conditions are illustrative and may require optimization for specific applications.
The development of sensitive HPLC methods, often coupled with fluorescence detection after derivatization with specific reagents, can further enhance the analytical capabilities for benzaldehyde and its derivatives, achieving very low limits of detection. nih.gov
Computational Chemistry and Theoretical Studies on 4 1,1,2 Trifluoroethyl Benzaldehyde
Electronic Structure and Conformational Analysis
The electronic structure and conformational preferences of 4-(1,1,2-trifluoroethyl)benzaldehyde (B6197375) are dictated by the interplay of the aromatic ring, the aldehyde functional group, and the electron-withdrawing 1,1,2-trifluoroethyl substituent. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics.
Electronic Structure: The 1,1,2-trifluoroethyl group at the para position significantly influences the electronic landscape of the benzaldehyde (B42025) molecule. As an electron-withdrawing group, it reduces the electron density of the benzene (B151609) ring and the carbonyl group. This effect can be quantified through computational analysis of molecular orbitals and electrostatic potential maps. Studies on other para-substituted benzaldehydes with electron-withdrawing groups have shown a similar impact on the electronic structure. researchgate.netresearchgate.net For instance, the presence of such groups tends to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which has direct implications for the molecule's reactivity and spectral properties. mdpi.com
Conformational Analysis: A key conformational feature of benzaldehyde derivatives is the rotation around the single bond connecting the carbonyl carbon to the aromatic ring. Computational studies on para-substituted benzaldehydes have investigated the rotational barrier of the formyl group. researchgate.net For this compound, it is expected that the planar conformation, where the aldehyde group is coplanar with the benzene ring, is the most stable due to favorable π-conjugation. The barrier to rotation out of this plane can be calculated, providing insight into the molecule's flexibility. The table below, based on data for related compounds, illustrates typical rotational barriers for para-substituted benzaldehydes.
| Substituent (X) | Rotational Barrier (kcal/mol) |
|---|---|
| -H | 7.8 |
| -CH3 | 7.5 |
| -F | 7.9 |
| -CN | 8.5 |
| -NO2 | 8.8 |
This table presents calculated rotational barriers for the formyl group in various para-substituted benzaldehydes, demonstrating the influence of substituent electronic effects. Data is illustrative and based on findings for analogous compounds. researchgate.net
Reaction Mechanism Studies Using Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, especially DFT, are pivotal in mapping out the reaction mechanisms involving this compound. rsc.orgrsc.org These methods allow for the determination of the geometries of reactants, transition states, and products, as well as their relative energies, providing a detailed picture of the reaction pathway.
A computational study on the reaction of various substituted benzaldehydes with 4-amine-4H-1,2,4-triazole revealed that electron-withdrawing substituents, such as -CF3, influence the energetics of the reaction, including the stability of intermediates and the height of activation barriers. nih.gov Similar effects would be anticipated for the 1,1,2-trifluoroethyl group. The general steps of such a reaction, which can be elucidated by DFT, include the formation of a hemiaminal intermediate followed by dehydration to form a Schiff base.
Prediction of Reactivity and Selectivity
Computational chemistry provides tools to predict the reactivity and selectivity of this compound in various chemical transformations. researchgate.net Reactivity descriptors derived from DFT calculations, such as HOMO-LUMO energy gaps, ionization potential, electron affinity, and chemical hardness, can be used to gauge the molecule's susceptibility to different types of reactions.
The electron-withdrawing 1,1,2-trifluoroethyl group is expected to make the aromatic ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, should a suitable leaving group be present. In reactions involving the aldehyde group, the increased electrophilicity of the carbonyl carbon suggests enhanced reactivity towards nucleophiles. mdpi.com
The regioselectivity of reactions can also be predicted. For instance, in electrophilic aromatic substitution, the deactivating and meta-directing nature of the aldehyde group, compounded by the deactivating effect of the trifluoroethyl substituent, would strongly disfavor substitution on the ring. In scenarios where the aldehyde group is transformed, the electronic influence of the para-substituent can affect the stereoselectivity of the reaction. Studies on related fluorinated aldehydes have shown that the presence and position of fluorine atoms can significantly influence the regioselectivity of oxidation reactions. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. nih.govmdpi.com By simulating the motions of atoms and molecules, MD can provide insights into solvation structures, intermolecular forces, and conformational dynamics in a condensed phase.
MD simulations of benzaldehyde and its derivatives in various solvents have been performed to understand solvation phenomena. researchgate.net For this compound, MD simulations could reveal how the fluorinated substituent affects its solubility and interactions with different solvents. The fluorine atoms can engage in specific interactions, such as hydrogen bonding with protic solvents or dipole-dipole interactions, which would influence its bulk properties.
In the context of drug design or materials science, MD simulations could be used to study the binding of this compound to a receptor or its integration into a larger molecular assembly. These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern these processes. nih.gov
Applications of 4 1,1,2 Trifluoroethyl Benzaldehyde in Advanced Organic Synthesis and Materials Science
Role as a Building Block in Complex Molecule Synthesis
4-(1,1,2-Trifluoroethyl)benzaldehyde (B6197375) serves as a valuable synthon for the construction of intricate molecular architectures. The presence of both a reactive aldehyde group and a trifluoroethyl moiety allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of complex organic molecules.
Preparation of Fluorinated Heterocycles
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The incorporation of a trifluoroethyl group into heterocyclic scaffolds can significantly enhance their biological activity and material properties. While specific examples detailing the use of this compound in the synthesis of all major classes of heterocycles are not extensively documented, its aldehyde functionality makes it an ideal precursor for the synthesis of various fluorinated heterocycles through well-established synthetic routes.
For instance, the aldehyde group can readily undergo condensation reactions with a variety of dinucleophiles to form a wide range of heterocyclic rings. It is anticipated that this compound could be employed in reactions such as:
Paal-Knorr synthesis and its variations for the preparation of substituted pyrazoles and isoxazoles .
Hantzsch pyridine (B92270) synthesis or similar multicomponent reactions for the construction of pyridine derivatives.
Biginelli reaction to yield dihydropyrimidinones, which are precursors to various pyrimidine -based structures.
Fischer indole (B1671886) synthesis following conversion of the aldehyde to a suitable ketone or hydrazone derivative, leading to fluorinated indoles .
The trifluoroethyl group in the resulting heterocycles would be expected to enhance properties such as metabolic stability and binding affinity to biological targets, a sought-after feature in drug discovery. nbinno.com
Synthesis of Advanced Organic Scaffolds and Derivatives
Beyond heterocycles, this compound is a key starting material for a variety of advanced organic scaffolds. The aldehyde group can be transformed into a wide array of other functional groups, providing access to a multitude of derivatives.
| Transformation Reaction | Resulting Functional Group | Potential Application of Derivative |
| Wittig Reaction | Alkene | Precursors for polymers and complex natural products |
| Grignard Reaction | Secondary Alcohol | Chiral auxiliaries and intermediates for further synthesis |
| Reductive Amination | Amine | Synthesis of biologically active compounds and ligands |
| Oxidation | Carboxylic Acid | Monomers for polyesters and polyamides |
| Cyanohydrin Formation | Cyanohydrin | Precursor for α-hydroxy acids and amino acids |
These transformations allow for the incorporation of the 4-(1,1,2-trifluoroethyl)phenyl motif into a diverse range of molecular frameworks, enabling the systematic exploration of its impact on the properties of the target molecules.
Development of Fluorinated Reagents and Ligands for Catalysis
Fluorinated ligands play a crucial role in modern catalysis, influencing the steric and electronic properties of metal centers to enhance catalytic activity and selectivity. nsf.gov While the direct conversion of this compound into fluorinated reagents is not a primary application, it serves as a crucial precursor for the synthesis of such molecules.
For example, the aldehyde can be converted into a phosphine-containing derivative through a series of synthetic steps, including reduction to the corresponding benzyl (B1604629) alcohol, conversion to a benzyl halide, and subsequent reaction with a phosphine (B1218219) source. The resulting fluorinated phosphine ligand could then be used in various transition-metal-catalyzed reactions, such as cross-coupling and hydrogenation. The electron-withdrawing nature of the trifluoroethyl group would be expected to modulate the electronic properties of the phosphine, potentially leading to improved catalytic performance.
Contributions to Functional Materials Chemistry
The unique properties imparted by the trifluoroethyl group make this compound an attractive building block for the development of advanced functional materials with tailored properties. nbinno.com
Precursors for Polymeric Materials with Modified Properties
The incorporation of fluorine into polymers is a well-established strategy to enhance their thermal stability, chemical resistance, and surface properties. This compound can be chemically modified to produce a variety of monomers suitable for polymerization. For instance, conversion of the aldehyde to an acrylate (B77674) or styrenic derivative would yield monomers that can be polymerized to afford polymers with a pendant 4-(1,1,2-trifluoroethyl)phenyl group.
These fluorinated polymers are expected to exhibit:
Increased hydrophobicity: Leading to applications in water-repellent coatings and low-surface-energy materials.
Enhanced thermal stability: Due to the strength of the C-F bond.
Improved chemical resistance: Making them suitable for use in harsh chemical environments.
Modified dielectric properties: Potentially useful in electronic applications.
The specific properties of the resulting polymers can be fine-tuned by copolymerization with other monomers, allowing for the creation of a wide range of materials with tailored performance characteristics.
Components for Optoelectronic Applications
Organic materials with tailored electronic and optical properties are of great interest for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine atoms into organic semiconductor materials can influence their electronic energy levels, charge transport properties, and solid-state packing.
While direct applications of this compound in optoelectronic devices are not established, its derivatives hold potential. For example, it can be used as a building block to synthesize larger, conjugated molecules with the 4-(1,1,2-trifluoroethyl)phenyl group. This substituent can modulate the HOMO and LUMO energy levels of the conjugated system, which is a critical parameter for optimizing the performance of optoelectronic devices. Further research into the synthesis and characterization of such materials could reveal promising candidates for next-generation electronic applications.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of fluorinated compounds is a paramount goal in modern organic chemistry. Traditional fluorination methods often rely on harsh reagents and conditions, leading to significant environmental concerns. rsc.org Future research into the synthesis of 4-(1,1,2-trifluoroethyl)benzaldehyde (B6197375) should prioritize the exploration of sustainable and green alternatives.
Potential Sustainable Synthetic Approaches:
| Approach | Description | Potential Advantages |
| Biocatalysis | Utilization of enzymes or whole-cell systems to catalyze the formation of the trifluoroethyl group or the introduction of the aldehyde functionality. This could involve engineered enzymes capable of specific C-F bond formations or selective oxidations. | High selectivity, mild reaction conditions, reduced waste generation, and use of renewable resources. |
| Photocatalysis | Employing visible-light photoredox catalysis to mediate the trifluoroethylation of a suitable benzaldehyde (B42025) precursor or the formylation of a trifluoroethylated benzene (B151609) derivative. mdpi.com | Use of abundant and low-energy light as a driving force, mild reaction conditions, and the potential for novel reaction pathways. mdpi.com |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates and improve yields in the synthesis of this compound. This technique can significantly reduce reaction times and energy consumption compared to conventional heating. | Rapid and uniform heating, increased reaction rates, higher yields, and often cleaner reactions with fewer byproducts. |
Further research in this area could focus on developing novel catalysts, optimizing reaction conditions for these sustainable methods, and assessing their scalability for potential industrial applications. The adoption of such green chemistry principles would not only provide more efficient access to this compound but also align with the broader goal of sustainable chemical manufacturing.
Exploration of New Reactivity Modes and Catalytic Transformations
The reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing trifluoroethyl group and the reactive aldehyde functionality presents a fertile ground for discovering novel chemical transformations. Future investigations should aim to elucidate the unique reactivity of this compound and harness it for the synthesis of complex and valuable molecules.
One key area of exploration is the catalytic decarbonylation of the aldehyde. While challenging, this transformation would provide a direct route to 1-(1,1,2-trifluoroethyl)benzene, a potentially valuable building block. acs.org Research into novel palladium-based catalytic systems, potentially in combination with Lewis acids, could pave the way for efficient decarbonylation under milder conditions. acs.org
Furthermore, the aldehyde group can participate in a wide array of classic and modern organic reactions. Investigating its behavior in multicomponent reactions, for example, could lead to the rapid assembly of complex molecular scaffolds containing the trifluoroethyl moiety. The electronic nature of the trifluoroethyl group is expected to influence the reactivity of the aldehyde, potentially leading to unique selectivity and reactivity patterns compared to non-fluorinated benzaldehydes.
Integration with Continuous Flow Chemistry and Automation in Synthesis
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.net The application of flow chemistry to the synthesis of this compound and its derivatives holds significant promise. nih.gov
The often hazardous nature of fluorination reactions can be mitigated by the use of flow reactors, which handle small volumes of reagents at any given time, thereby enhancing safety. nih.gov Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow systems can lead to improved yields and selectivities. researchgate.net
Integrating automated synthesis platforms with continuous flow reactors can further accelerate the discovery and optimization of synthetic routes. researchgate.netyoutube.com These automated systems can perform numerous experiments in a high-throughput manner, rapidly screening different catalysts, reagents, and reaction conditions. researchgate.net This approach would be particularly valuable for exploring the vast parameter space associated with the novel synthetic methods and catalytic transformations discussed above. The development of a fully automated, continuous-flow synthesis of this compound would represent a significant advancement in the efficient and safe production of this and other fluorinated aromatics.
Advancements in Asymmetric Synthesis Involving Trifluoroethylated Aldehydes
The synthesis of enantiomerically pure compounds is of utmost importance in the pharmaceutical and agrochemical industries. Asymmetric catalysis provides the most elegant and efficient means to achieve this goal. Future research should focus on developing asymmetric transformations involving this compound to access chiral molecules containing the trifluoroethylphenyl motif.
A particularly promising area is the asymmetric fluorination of aldehydes. beilstein-journals.orgacs.org While not directly applicable to the synthesis of the title compound, the principles can be extended to reactions where the aldehyde acts as a prochiral substrate. For instance, asymmetric aldol (B89426), allylation, and cyanation reactions of this compound, catalyzed by chiral organocatalysts or metal complexes, could yield a variety of enantioenriched secondary alcohols. rsc.orgnih.gov
The development of novel chiral catalysts, including those based on chiral auxiliaries, will be crucial for achieving high levels of stereocontrol in these transformations. wikipedia.orgsigmaaldrich.comresearchgate.netnih.govscielo.org.mx The electronic properties of the trifluoroethyl group may necessitate the design of bespoke catalysts to achieve optimal enantioselectivity. The resulting chiral products could serve as valuable building blocks for the synthesis of biologically active molecules.
Interdisciplinary Research Opportunities in Advanced Chemical Sciences
The unique properties of the trifluoroethyl group suggest that this compound could find applications in various interdisciplinary fields, bridging organic synthesis with materials science and chemical biology.
In materials science , the incorporation of fluorinated moieties into organic materials can significantly enhance their thermal stability, chemical resistance, and optical properties. this compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers, liquid crystals, and organic light-emitting diodes (OLEDs). For example, a related compound, 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, is utilized in the production of specialty materials and coatings. chemimpex.com
In chemical biology , the development of chemical probes is essential for understanding complex biological processes. nih.govrsc.orgelifesciences.orgresearchgate.netljmu.ac.uk The trifluoroethyl group can act as a useful reporter group in nuclear magnetic resonance (NMR) spectroscopy due to the distinct signal of the fluorine atoms. Therefore, this compound could be used to synthesize novel chemical probes for studying protein-ligand interactions or for imaging biological systems. The aldehyde functionality provides a convenient handle for conjugation to biomolecules or other reporter moieties.
Exploring these interdisciplinary avenues will require collaboration between synthetic chemists, materials scientists, and chemical biologists. Such efforts could lead to the discovery of new materials with advanced properties and novel tools for biological research, further highlighting the potential of this compound in the broader scientific landscape.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1,1,2-Trifluoroethyl)benzaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 4-fluorobenzaldehyde with a trifluoroethyl precursor in refluxing dimethyl sulfoxide (DMSO) using anhydrous potassium carbonate as a base . Optimize yields by controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (4–6 hours under reflux). Catalytic amounts of acetic acid may enhance reaction efficiency in ethanol-based systems . Monitor progress via thin-layer chromatography (TLC) and purify via vacuum distillation or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodology : Use a combination of FT-IR (C=O stretch ~1700 cm⁻¹, C-F stretches 1100–1250 cm⁻¹) and ¹H/¹³C NMR (aldehyde proton at δ 9.8–10.2 ppm; aromatic protons influenced by electron-withdrawing CF₃ groups at δ 7.5–8.2 ppm) . Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (e.g., [M]⁺ at m/z ~208). Elemental analysis ensures purity (>95%) .
Q. How does the presence of the 1,1,2-trifluoroethyl group influence the stability of this compound under various storage conditions?
- Methodology : The electron-withdrawing trifluoroethyl group increases susceptibility to hydrolysis. Store the compound under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation . Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation trends. Monitor aldehyde functionality via FT-IR or HPLC .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported bioactivity data for this compound derivatives across different studies?
- Methodology : Conduct meta-analyses to identify variables such as assay conditions (e.g., cell line specificity, concentration ranges) or structural modifications (e.g., substituent positioning). For example, derivatives with para-substituted trifluoroethyl groups show higher cytotoxic activity (IC₅₀ < 10 µM) compared to ortho-substituted analogs . Validate results using orthogonal assays (e.g., MTT and apoptosis assays) and cross-reference with PubChem bioactivity data .
Q. How can computational chemistry methods be applied to predict the reactivity and regioselectivity of this compound in nucleophilic aromatic substitution reactions?
- Methodology : Use density functional theory (DFT) to calculate Fukui indices and local softness parameters, identifying electrophilic centers. The aldehyde group directs nucleophilic attack to the para position, while the trifluoroethyl group reduces electron density at the meta position . Molecular docking studies can predict binding affinities to biological targets (e.g., kinase enzymes) .
Q. What experimental approaches are suitable for investigating the kinetic parameters of asymmetric alcohol synthesis using this compound as a substrate?
- Methodology : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in kinetic resolution experiments. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic studies under varied temperatures (25–60°C) and pressures (1–10 atm H₂) can determine activation energy (Eₐ) and rate constants (k) using the Arrhenius equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
